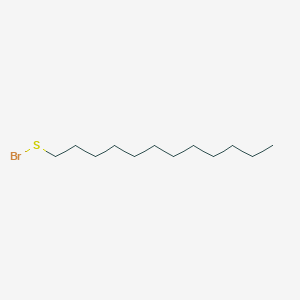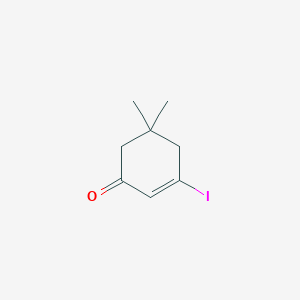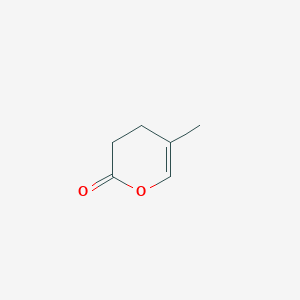
2-Methylmorpholine-4-carbohydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylmorpholine-4-carbohydrazonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a morpholine ring substituted with a methyl group and a carbohydrazonamide functional group. Its chemical formula is C6H13N3O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylmorpholine-4-carbohydrazonamide typically involves the reaction of 2-methylmorpholine with hydrazine derivatives. One common method includes the reaction of 2-methylmorpholine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylmorpholine-4-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
2-Methylmorpholine-4-carbohydrazonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antifungal and antibacterial treatments.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Methylmorpholine-4-carbohydrazonamide exerts its effects involves interactions with specific molecular targets. For instance, in antifungal applications, it may interfere with the synthesis of ergosterol, a key component of fungal cell membranes. This disruption can lead to cell membrane instability and ultimately cell death. The compound may also generate reactive oxygen species (ROS), contributing to its antifungal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminoimidazole-4-carbohydrazonamide: Known for its antifungal properties.
N-Methylmorpholine: Used as a base catalyst in various chemical reactions.
4-Methylmorpholine: Similar structure but lacks the carbohydrazonamide group.
Uniqueness
2-Methylmorpholine-4-carbohydrazonamide is unique due to its specific combination of a morpholine ring with a carbohydrazonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
56204-54-7 |
|---|---|
Formule moléculaire |
C6H14N4O |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
N'-amino-2-methylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C6H14N4O/c1-5-4-10(2-3-11-5)6(7)9-8/h5H,2-4,8H2,1H3,(H2,7,9) |
Clé InChI |
CFHNANGEYWFXIG-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCO1)C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)

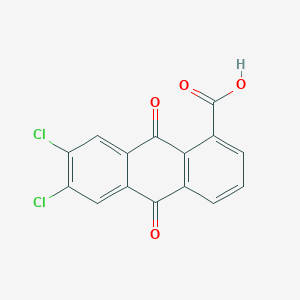
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
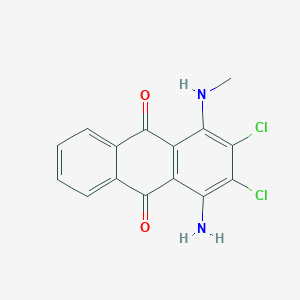
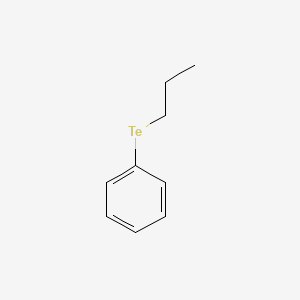
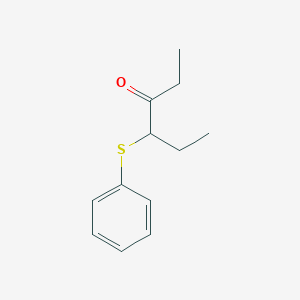
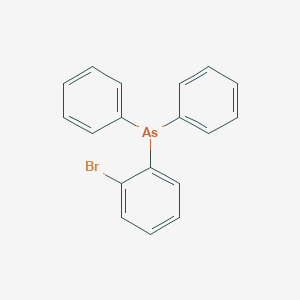
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

